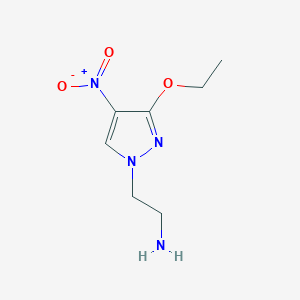![molecular formula C21H17FN2OS2 B2713378 3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326907-43-0](/img/structure/B2713378.png)
3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidine derivatives. It has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antibacterial and Antifungal Activities
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds exhibit better antibacterial activity against both Gram-positive and Gram-negative bacteria than their tetrahydrobenzo analogs. Some derivatives also demonstrated higher antifungal activity than fluconazole against Candida species (Kahveci et al., 2020).
Anticancer Activity
- A specific derivative, 2-[2-(2-fluorobenzylidene)hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine, demonstrated distinct effective inhibition on the proliferation of various cancer cell lines, indicating potential anticancer properties (Liu et al., 2019).
Anti-HIV Activity
- New derivatives of thieno[3,2-d]pyrimidin-4(3H)-one containing various substituents showed clear virus-inhibiting properties with respect to type 1 human immunodeficiency virus (HIV-1) in vitro (Novikov et al., 2004).
Synthesis and Material Applications
- Studies on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines have contributed to understanding their physicochemical properties and potential biological activities. The position of the sulfur atom in these compounds significantly affects their electronic spectra and, potentially, their biological applications (Zadorozhny et al., 2010).
Fluorescence Properties
- Novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been synthesized, showing strong solid-state fluorescence. These compounds, due to their unique absorption and emission properties, could be useful in developing new fluorescent markers for biological and material science applications (Yokota et al., 2012).
Mechanism of Action
Mode of Action
Thieno[3,2-d]pyrimidin-4-ones are often involved in interactions with biological targets due to their aromatic nature and ability to form hydrogen bonds .
Biochemical Pathways
Thieno[3,2-d]pyrimidin-4-ones, in general, can interact with various enzymes and receptors, potentially affecting multiple pathways .
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2OS2/c1-14-6-2-3-8-16(14)13-27-21-23-18-10-11-26-19(18)20(25)24(21)12-15-7-4-5-9-17(15)22/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIHIILEXPWOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2713295.png)
![N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2713296.png)

![1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride](/img/structure/B2713300.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2713304.png)
![(4-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713305.png)



![N6-ethyl-N4,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713310.png)


![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2713318.png)